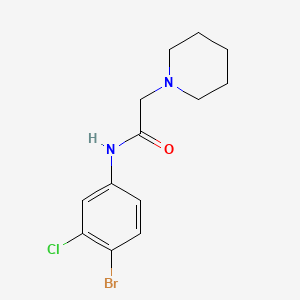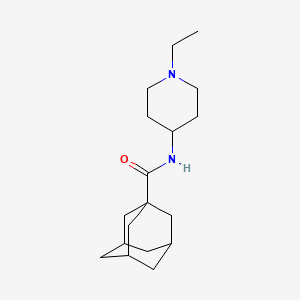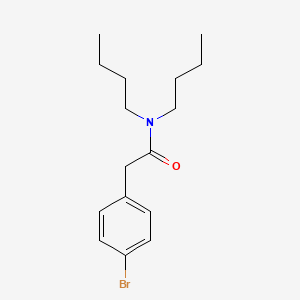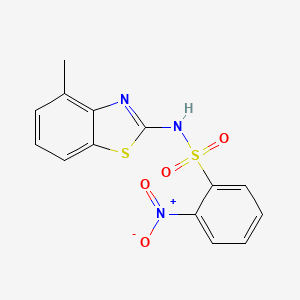
N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide
Descripción general
Descripción
N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide, also known as BPCA, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. BPCA belongs to the class of arylacetamide derivatives, which have been studied for their anti-inflammatory and analgesic properties.
Mecanismo De Acción
The mechanism of action of N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide is not fully understood, but it is thought to involve the modulation of several pathways involved in pain and inflammation. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of pro-inflammatory prostaglandins. Additionally, this compound has been shown to activate the peroxisome proliferator-activated receptor gamma (PPARγ), which has anti-inflammatory and neuroprotective effects.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects in preclinical studies. These include reducing pain and inflammation, protecting neurons from damage, and inhibiting cancer cell growth. This compound has also been shown to have antioxidant and anti-apoptotic effects, which may contribute to its neuroprotective properties.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide in lab experiments is its specificity for COX-2 inhibition, which may reduce the risk of unwanted side effects. Additionally, this compound has been shown to have good bioavailability and pharmacokinetic properties, which make it a promising candidate for further development. However, one limitation of using this compound in lab experiments is its relatively low potency compared to other COX-2 inhibitors. This may limit its effectiveness in certain applications.
Direcciones Futuras
There are several future directions for research on N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide. One area of interest is the potential use of this compound in combination with other drugs for pain management or cancer treatment. Additionally, further investigation of the mechanism of action of this compound may lead to the development of more potent and selective compounds. Finally, clinical trials are needed to determine the safety and efficacy of this compound in humans.
Aplicaciones Científicas De Investigación
N-(4-bromo-3-chlorophenyl)-2-(1-piperidinyl)acetamide has been studied for its potential therapeutic applications in various fields of medicine, including pain management, neuroprotection, and cancer treatment. In preclinical studies, this compound has shown promising results in reducing pain and inflammation, protecting neurons from damage, and inhibiting cancer cell growth. These findings have led to further investigation of this compound in animal models and clinical trials.
Propiedades
IUPAC Name |
N-(4-bromo-3-chlorophenyl)-2-piperidin-1-ylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16BrClN2O/c14-11-5-4-10(8-12(11)15)16-13(18)9-17-6-2-1-3-7-17/h4-5,8H,1-3,6-7,9H2,(H,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LDSDRLUAPIBGEO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC(=O)NC2=CC(=C(C=C2)Br)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.63 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-(2-tert-butylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4725605.png)
![N~2~-1,3-benzodioxol-5-yl-N~1~-{4-[(diethylamino)sulfonyl]phenyl}-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4725608.png)

![1-(ethylsulfonyl)-N'-[(5-ethyl-2-thienyl)methylene]-3-piperidinecarbohydrazide](/img/structure/B4725628.png)
![3-amino-N-{4-[(2-pyrimidinylamino)sulfonyl]phenyl}-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B4725643.png)
![N-[2-(4-ethylphenoxy)ethyl]-2-(trifluoromethyl)benzamide](/img/structure/B4725648.png)
![3,4-dichloro-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-N-methyl-1-benzothiophene-2-carboxamide](/img/structure/B4725651.png)
![N-(3,4-difluorophenyl)-7-(2-furyl)pyrazolo[1,5-a]pyrimidine-3-carboxamide](/img/structure/B4725656.png)
![2-(2-oxobenzo[cd]indol-1(2H)-yl)-N-[3-(1-piperidinyl)propyl]acetamide](/img/structure/B4725666.png)


![1-[(2,4-dichlorophenoxy)methyl]-N-(4-methyl-2-pyridinyl)-1H-pyrazole-3-carboxamide](/img/structure/B4725689.png)
